molecular formula C13H14N4O4S B255440 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B255440
M. Wt: 322.34 g/mol
InChI Key: OGWMMKAOWNTHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, also known as NPTA, is a compound that has been studied extensively for its potential applications in scientific research. NPTA is a member of the thiadiazole family of compounds, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biological activities, which makes it a useful starting point for the development of new compounds with improved properties. However, one limitation of using 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are several potential future directions for research on 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of new compounds based on the structure of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, with improved biological activity and selectivity. Another area of interest is the investigation of the mechanism of action of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide, which could lead to a better understanding of its effects in different experimental contexts. Finally, there is potential for the development of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide-based therapies for the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 5-propyl-1,3,4-thiadiazole-2-amine with 4-nitrophenol and acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, 2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a starting point for the development of new compounds with improved biological activity.

properties

Product Name

2-{4-nitrophenoxy}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H14N4O4S/c1-2-3-12-15-16-13(22-12)14-11(18)8-21-10-6-4-9(5-7-10)17(19)20/h4-7H,2-3,8H2,1H3,(H,14,16,18)

InChI Key

OGWMMKAOWNTHSD-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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